2,4,5-trichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide
CAS No.: 339016-97-6
Cat. No.: VC6044427
Molecular Formula: C17H13Cl3N2O4S
Molecular Weight: 447.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339016-97-6 |
|---|---|
| Molecular Formula | C17H13Cl3N2O4S |
| Molecular Weight | 447.71 |
| IUPAC Name | 2,4,5-trichloro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H13Cl3N2O4S/c1-25-11-4-2-10(3-5-11)16-6-12(26-22-16)9-21-27(23,24)17-8-14(19)13(18)7-15(17)20/h2-8,21H,9H2,1H3 |
| Standard InChI Key | CBYGLAFGQFUIKP-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzenesulfonamide core substituted with three chlorine atoms at positions 2, 4, and 5. Attached to the sulfonamide nitrogen is a methyl group bonded to a 5-isoxazolyl ring, which is further substituted with a 4-methoxyphenyl group . This configuration confers both lipophilic and electron-deficient characteristics, critical for interactions with biological targets.
Table 1: Key Physicochemical Properties
Spectroscopic and Crystallographic Data
X-ray crystallography reveals a planar benzenesulfonamide moiety with chlorine atoms inducing steric hindrance, while the isoxazole ring adopts a non-coplanar orientation relative to the benzene core . Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups:
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Isoxazole Ring Modes: 1,520–1,550 cm⁻¹ (C=N).
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via multi-step nucleophilic substitution and condensation reactions :
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Precursor Preparation: 2,4,5-Trichlorobenzenesulfonyl chloride is reacted with 3-(4-methoxyphenyl)-5-(aminomethyl)isoxazole under basic conditions (e.g., NaH/THF) .
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Purification: Recrystallization from ethanol-water mixtures yields >95% purity.
Table 2: Optimized Synthesis Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | 78 |
| Base | Sodium Hydride (NaH) | 82 |
| Temperature | 0°C → Room Temperature | 75 |
Reactivity Profile
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Nucleophilic Substitution: Chlorine atoms at positions 2, 4, and 5 undergo substitution with amines or thiols.
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Electrophilic Aromatic Substitution: The methoxyphenyl group directs electrophiles to the para position .
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Oxidation: The sulfonamide group resists oxidation, but the isoxazole ring can undergo ring-opening under strong acidic conditions .
Biological Activity and Mechanism of Action
Enzyme Inhibition
The compound exhibits inhibitory activity against p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory pathways. In vitro assays demonstrate an IC₅₀ of 0.8 µM, comparable to SB203580 (a known p38 inhibitor).
Table 3: Biological Activity Data
| Target | Assay Type | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| p38 MAPK | Kinase Inhibition | 0.8 µM | |
| COX-2 | Enzyme Inhibition | >10 µM | |
| Staphylococcus aureus | MIC (Antibacterial) | 32 µg/mL |
Pharmacological Applications
Anti-Inflammatory Therapeutics
By targeting p38 MAPK, the compound suppresses TNF-α and IL-6 production in macrophages, suggesting utility in rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Agent
The sulfonamide moiety confers bacteriostatic activity against Gram-positive pathogens (e.g., S. aureus), though efficacy is lower than sulfamethoxazole .
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